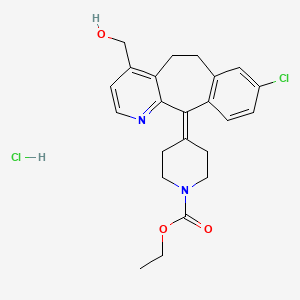
4-Hydroxymethyl Loratadine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymethyl Loratadine Hydrochloride is a derivative of Loratadine, a well-known non-sedating antihistamine used to treat allergic reactions. This compound is characterized by the presence of a hydroxymethyl group attached to the Loratadine structure, enhancing its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine. The process begins with the conversion of Loratadine to its N-oxide form, followed by the formation of N-methoxypyridinium salt. Cyanide nucleophilic substitution is then employed to produce the corresponding nitriles, which are subsequently separated by chromatography .
Industrial Production Methods: Industrial production of 4-Hydroxymethyl Loratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxymethyl Loratadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl group to carboxylic acid.
Reduction: Reduction of the hydroxymethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions involving the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Cyanide ions for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various nitrile derivatives.
Applications De Recherche Scientifique
4-Hydroxymethyl Loratadine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the degradation products of Loratadine.
Biology: Investigated for its potential effects on histamine receptors and its role in allergic reactions.
Medicine: Explored for its enhanced antihistamine properties and potential therapeutic applications.
Industry: Utilized in the formulation of non-sedating antihistamine medications.
Mécanisme D'action
4-Hydroxymethyl Loratadine Hydrochloride acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it effectively halts the allergic reaction cascade. This selective targeting ensures minimal sedative effects, making it a preferred choice for allergy relief .
Comparaison Avec Des Composés Similaires
Loratadine: The parent compound, known for its non-sedating antihistamine properties.
Desloratadine: An active metabolite of Loratadine with similar antihistamine effects.
2-Hydroxymethyl Loratadine: Another hydroxymethyl derivative with slightly different pharmacological properties.
Uniqueness: 4-Hydroxymethyl Loratadine Hydrochloride stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C23H26Cl2N2O3 |
|---|---|
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O3.ClH/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21;/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3;1H |
Clé InChI |
QHHOSTZBIZHFDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


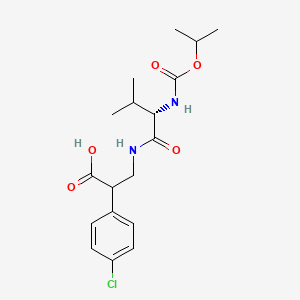
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
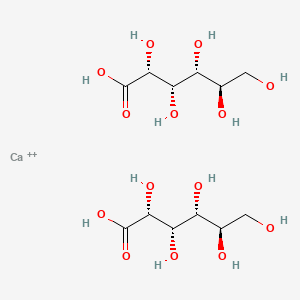
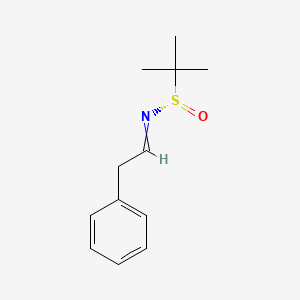
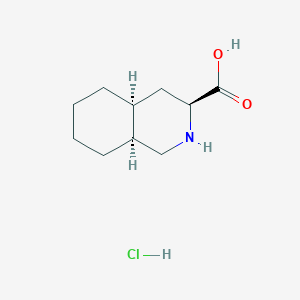
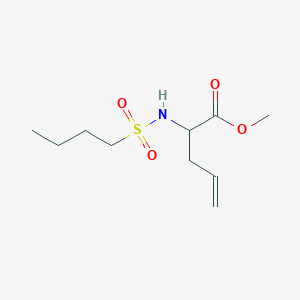
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
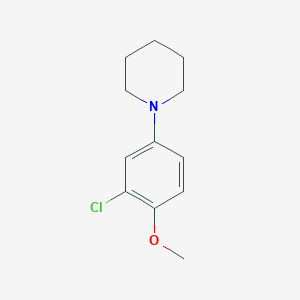
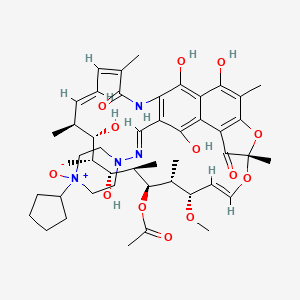
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
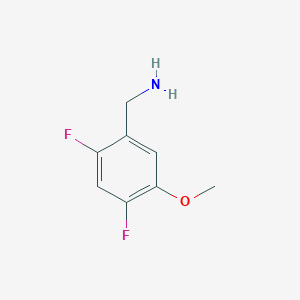
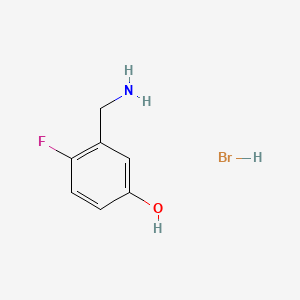
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
